4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate
CAS No.: 1965304-84-0
Cat. No.: VC4609453
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965304-84-0 |
|---|---|
| Molecular Formula | C9H6BrF3O2 |
| Molecular Weight | 283.044 |
| IUPAC Name | (4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | OTVVCPVVNRFBCA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br |
Introduction
Chemical and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate, reflects its substitution pattern and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrF₃O₂ | |
| Molecular Weight | 283.04 g/mol | |
| InChI Key | OTVVCPVVNRFBCA-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br |
The trifluoroacetyl group (CF₃COO−) introduces significant electronegativity, influencing the compound’s solubility and reactivity. The bromine atom at the para position and the methyl group at the meta position create steric and electronic effects that modulate its behavior in reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-3-methylphenyl 2,2,2-trifluoroacetate likely follows established protocols for aryl trifluoroacetates. A plausible route involves:
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Preparation of 4-Bromo-3-methylphenol:
Bromination of 3-methylphenol using HBr/H₂O₂ or N-bromosuccinimide (NBS) . -
Trifluoroacetylation:
Reaction with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine) to form the ester :
This method parallels the synthesis of related acetophenone derivatives, such as 4'-bromo-3'-methylacetophenone, which employs Grignard reactions followed by oxidation .
Optimization Considerations
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Temperature Control: Exothermic reactions during TFAA addition necessitate cooling to 0–5°C .
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Purification: Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is typically used to isolate the product .
Applications in Organic Synthesis
Intermediate in Pharmaceutical Chemistry
The compound’s trifluoroacetyl group serves as a protecting group for hydroxyl moieties in multi-step syntheses. For example:
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Peptide Synthesis: Temporary protection of tyrosine residues during solid-phase peptide synthesis .
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Agrochemicals: Intermediate in the synthesis of fluorinated pesticides, leveraging the metabolic stability imparted by the CF₃ group.
Cross-Coupling Reactions
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Avoid skin contact |
| H319 | Causes serious eye irritation | Wear eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Recent Advances and Future Directions
Despite its utility, detailed mechanistic studies and application reports remain scarce. Recent modifications to the compound’s PubChem entry (2025-04-05) suggest ongoing interest . Future research should explore:
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Catalytic Applications: As a ligand in transition metal catalysis.
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Material Science: Incorporation into fluorinated polymers for enhanced thermal stability.
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